![molecular formula C11H20BN3O6 B12900483 N~2~-Acetyl-N-[2-(2-boronopyrrolidin-1-yl)-2-oxoethyl]-L-serinamide CAS No. 915283-85-1](/img/structure/B12900483.png)
N~2~-Acetyl-N-[2-(2-boronopyrrolidin-1-yl)-2-oxoethyl]-L-serinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(2-((S)-2-Acetamido-3-hydroxypropanamido)acetyl)pyrrolidin-2-yl)boronic acid is a complex organic compound that features a boronic acid group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-((S)-2-Acetamido-3-hydroxypropanamido)acetyl)pyrrolidin-2-yl)boronic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
(1-(2-((S)-2-Acetamido-3-hydroxypropanamido)acetyl)pyrrolidin-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.
Reduction: Reduction reactions can modify the acetamido or hydroxypropanamido groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the acetamido group can produce amines .
Scientific Research Applications
Chemistry
In chemistry, (1-(2-((S)-2-Acetamido-3-hydroxypropanamido)acetyl)pyrrolidin-2-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The boronic acid group can interact with active sites of enzymes, making it a candidate for drug development .
Medicine
Medically, (1-(2-((S)-2-Acetamido-3-hydroxypropanamido)acetyl)pyrrolidin-2-yl)boronic acid is explored for its potential therapeutic applications, particularly in cancer treatment. Its ability to inhibit specific enzymes involved in cancer cell proliferation is of significant interest .
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique structural properties enable the creation of advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of (1-(2-((S)-2-Acetamido-3-hydroxypropanamido)acetyl)pyrrolidin-2-yl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can disrupt key biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other boronic acid derivatives and pyrrolidine-based molecules. Examples are:
- (S)-(1-(2-(Cyclopentylamino)acetyl)pyrrolidin-2-yl)boronic acid
- Pyrrolidin-2-one derivatives
Uniqueness
What sets (1-(2-((S)-2-Acetamido-3-hydroxypropanamido)acetyl)pyrrolidin-2-yl)boronic acid apart is its combination of a boronic acid group with an acetamido-hydroxypropanamido moiety. This unique structure provides specific reactivity and binding properties that are valuable in various scientific and industrial applications .
Properties
CAS No. |
915283-85-1 |
|---|---|
Molecular Formula |
C11H20BN3O6 |
Molecular Weight |
301.11 g/mol |
IUPAC Name |
[1-[2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]acetyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C11H20BN3O6/c1-7(17)14-8(6-16)11(19)13-5-10(18)15-4-2-3-9(15)12(20)21/h8-9,16,20-21H,2-6H2,1H3,(H,13,19)(H,14,17)/t8-,9?/m0/s1 |
InChI Key |
VJFUTOVEXUGIGX-IENPIDJESA-N |
Isomeric SMILES |
B(C1CCCN1C(=O)CNC(=O)[C@H](CO)NC(=O)C)(O)O |
Canonical SMILES |
B(C1CCCN1C(=O)CNC(=O)C(CO)NC(=O)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohepta[b]pyrrole, 8-bromo-3-phenyl-](/img/structure/B12900400.png)

![3-Ethyl-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-thioxooxazolidin-4-one](/img/structure/B12900407.png)
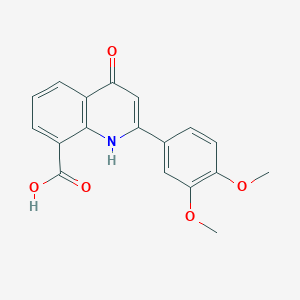
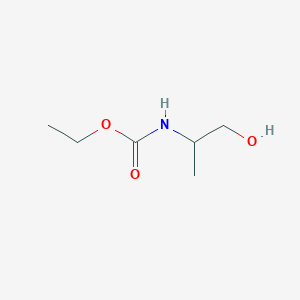
![S-[5-(3-Hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-L-cysteine](/img/structure/B12900411.png)
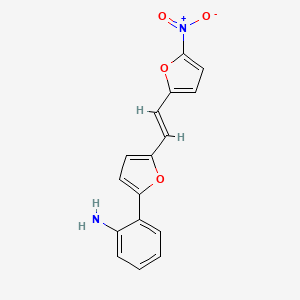

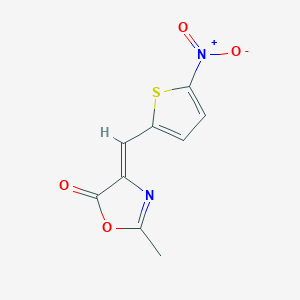
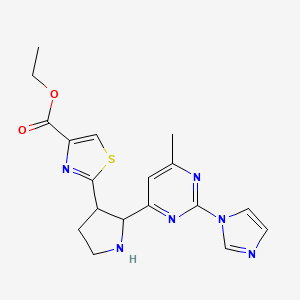
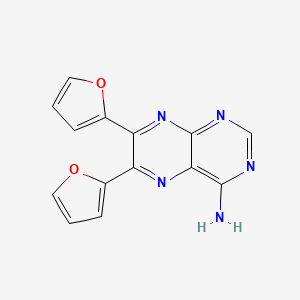
![Ethyl 4-(5-((7,9-dioxo-6,10-dioxaspiro[4.5]decan-8-ylidene)methyl)furan-2-yl)benzoate](/img/structure/B12900443.png)

![2-[4-(4-Cyanophenoxy)phenyl]-1-benzofuran-5-carbonitrile](/img/structure/B12900475.png)
